

# CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEP-37440 |           |
| Cat. No.:            | B8055494  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CEP-37440** is a potent, orally available small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various cancers, making a dual inhibitor an attractive therapeutic strategy.[1][4] This technical guide provides an in-depth overview of **CEP-37440**, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

### Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead to the expression of oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

**CEP-37440** was developed to simultaneously target these two key oncogenic drivers. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in **CEP-37440**.



## **Chemical and Physical Properties**

CEP-37440 is an orally bioavailable small molecule.

| Property         | Value                       | Reference |
|------------------|-----------------------------|-----------|
| Chemical Formula | C30H38CIN7O3                |           |
| Molecular Weight | 580.1 g/mol                 |           |
| CAS Number       | 1391712-60-9                |           |
| Synonyms         | ALK-FAK inhibitor CEP-37440 | -         |

## **Mechanism of Action**

**CEP-37440** is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary mechanism involves binding to the kinase domain of these proteins, thereby blocking their catalytic activity. A key downstream effect of **CEP-37440** is the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades. By preventing this, **CEP-37440** effectively disrupts FAK-mediated signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-mediated signal transduction pathways.

## **FAK Signaling Pathway**





Click to download full resolution via product page

## **ALK Signaling Pathway**





Click to download full resolution via product page

# **Quantitative Data Summary In Vitro Inhibitory Activity**



| Target | Assay Type     | IC50 / Ki    | Cell Line <i>l</i><br>Condition | Reference |
|--------|----------------|--------------|---------------------------------|-----------|
| FAK    | Kinase Assay   | IC50: 2.3 nM | -                               |           |
| ALK    | Kinase Assay   | IC50: 3.5 nM | -                               |           |
| FAK    | Kinase Assay   | Ki: 2.3 nM   | ATP-competitive                 |           |
| ALK    | Kinase Assay   | Ki: 120 nM   | ATP-competitive                 |           |
| ALK    | Cellular Assay | IC50: 120 nM | 75% human<br>plasma             | _         |

**In Vitro Cellular Proliferation** 

| Cell Line | Cancer Type                   | Concentration      | Effect                               | Reference |
|-----------|-------------------------------|--------------------|--------------------------------------|-----------|
| FC-IBC02  | Inflammatory<br>Breast Cancer | 300 nM             | Decreased proliferation              |           |
| FC-IBC02  | Inflammatory<br>Breast Cancer | 1000 nM            | Complete inhibition of proliferation |           |
| SUM190    | Inflammatory<br>Breast Cancer | 1000 nM            | 50% decrease in proliferation        |           |
| KPL4      | Breast Cancer                 | Not specified      | Decreased proliferation              |           |
| MDA-IBC03 | Inflammatory<br>Breast Cancer | High concentration | Inhibition of proliferation          | _         |
| SUM149    | Inflammatory<br>Breast Cancer | High concentration | Slight response                      | -         |

## In Vivo Efficacy in Xenograft Models



| Xenograft<br>Model | Cancer<br>Type                       | CEP-<br>37440<br>Dose             | Treatmen<br>t Duration | Tumor<br>Growth<br>Inhibition<br>(TGI)      | Effect on<br>Metastasi<br>s      | Referenc<br>e |
|--------------------|--------------------------------------|-----------------------------------|------------------------|---------------------------------------------|----------------------------------|---------------|
| SUM190             | Inflammato<br>ry Breast<br>Cancer    | 55 mg/kg<br>bid                   | 7 weeks                | 79.7%                                       | Not<br>specified                 |               |
| FC-IBC02           | Inflammato<br>ry Breast<br>Cancer    | 55 mg/kg<br>bid                   | 7 weeks                | 33%                                         | Prevented<br>brain<br>metastasis |               |
| SUM149             | Inflammato<br>ry Breast<br>Cancer    | 55 mg/kg<br>bid                   | 7 weeks                | 23%                                         | Not<br>specified                 |               |
| Sup-M2             | Anaplastic<br>Large Cell<br>Lymphoma | 3-55 mg/kg<br>(b.i.d and<br>q.d.) | 12 days                | Dose-<br>dependent<br>inhibition            | Not<br>specified                 |               |
| CWR22              | Prostate<br>Cancer                   | 55 mg/kg<br>(p.o, once)           | 24 hours               | Inhibition of<br>FAK<br>phosphoryl<br>ation | Not<br>specified                 | _             |

**Pharmacokinetic Parameters** 

| Species               | Administration | Dose (mg/kg)  | Key Findings                          | Reference |
|-----------------------|----------------|---------------|---------------------------------------|-----------|
| CD-1 Mouse            | p.o and i.v.   | 1-10          | Good<br>pharmacokinetic<br>parameters |           |
| Sprague-Dawley<br>Rat | p.o and i.v.   | 1-10          | Good<br>pharmacokinetic<br>parameters |           |
| Cynomolgus<br>Monkey  | Not specified  | Not specified | Acceptable oral bioavailability       | -         |



# Experimental Protocols FAK/ALK Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of **CEP-37440** against FAK and ALK kinases.





Click to download full resolution via product page



- Recombinant FAK or ALK enzyme
- Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)
- ATP
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT for FAK)
- CEP-37440
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **CEP-37440** in the appropriate kinase buffer.
- In a microplate, add the kinase, substrate, and CEP-37440 dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
- Plot the kinase activity against the concentration of **CEP-37440** to determine the IC50 value.

## **Cell Viability (MTT) Assay**

This protocol is used to assess the effect of **CEP-37440** on the proliferation of cancer cell lines.

- Cancer cell lines of interest
- Complete cell culture medium



#### CEP-37440

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)
- · 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 10<sup>4</sup>–10<sup>5</sup> cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of CEP-37440 and incubate for the desired time (e.g., 24-192 hours).
- Add 10 μL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## Western Blot for Phospho-FAK (Tyr397)

This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to **CEP-37440** treatment.

- Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against p-FAK (Tyr397)
- Primary antibody against total FAK
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

#### Procedure:

- Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Detect the chemiluminescent signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK as a loading control.

## In Vivo Tumor Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of **CEP-37440**.



- Immunocompromised mice (e.g., SCID or nude mice)
- Cancer cell line (e.g., SUM190, FC-IBC02)
- Matrigel (optional)
- CEP-37440 formulation for oral administration
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into control and treatment groups.
- Administer CEP-37440 orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).
- Measure tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK).

## Conclusion

**CEP-37440** is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic pathways provides a strong rationale for its further investigation as a cancer therapeutic. This technical guide provides a foundational understanding of **CEP-37440** and detailed methodologies to facilitate its study in a research setting. The provided data and protocols can serve as a valuable resource for scientists and clinicians working towards the development of novel cancer therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cep-37440 | C30H38CIN7O3 | CID 71721648 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055494#cep-37440-as-a-dual-fak-alk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com